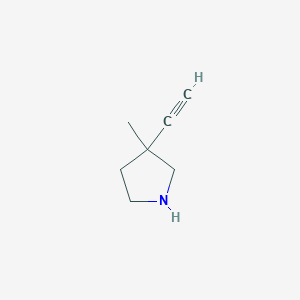

3-Ethynyl-3-methylpyrrolidine

Description

3-Ethynyl-3-methylpyrrolidine is a pyrrolidine derivative characterized by a five-membered saturated amine ring substituted with both an ethynyl (C≡CH) and a methyl (-CH₃) group at the 3-position.

Properties

Molecular Formula |

C7H11N |

|---|---|

Molecular Weight |

109.17 g/mol |

IUPAC Name |

3-ethynyl-3-methylpyrrolidine |

InChI |

InChI=1S/C7H11N/c1-3-7(2)4-5-8-6-7/h1,8H,4-6H2,2H3 |

InChI Key |

JMXNNLMNFJISIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNC1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-methylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkyne. This reaction is known for its regio- and stereoselectivity, making it a preferred method for synthesizing pyrrolidine derivatives .

Industrial Production Methods: Industrial production of pyrrolidine derivatives, including 3-Ethynyl-3-methylpyrrolidine, often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst. This reaction is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-3-methylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products:

Oxidation: N-oxides of 3-Ethynyl-3-methylpyrrolidine.

Reduction: 3-Ethyl-3-methylpyrrolidine.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethynyl-3-methylpyrrolidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.

Industry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethynyl-3-methylpyrrolidine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with active site residues of enzymes, leading to inhibition. Additionally, the compound can bind to receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-ethynyl-3-methylpyrrolidine with structurally or functionally analogous pyrrolidine and pyridine derivatives, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Analogues in Pyrrolidine Derivatives

Compound 13a and 13b (from ):

- Structure : 3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine derivatives.

- Key Differences: Substituents: These compounds feature a pyridinylpropionyl group and a bulky tert-butyl-prolyl moiety, contrasting with the simpler ethynyl and methyl groups in 3-ethynyl-3-methylpyrrolidine. Synthesis: Synthesized via coupling reactions (66–73% yields) followed by flash chromatography . The ethynyl group in 3-ethynyl-3-methylpyrrolidine likely requires distinct methods, such as alkyne functionalization or Sonogashira coupling.

Pyridine-Based Ethynyl Analogues

2-((Trimethylsilyl)ethynyl)pyridin-3-amine () and 3-Dimethoxymethyl-5-((trimethylsilyl)ethynyl)pyridine ():

- Structure : Pyridine rings substituted with ethynyl groups protected by trimethylsilyl (TMS).

- Key Differences :

- Core Ring : Pyridine (aromatic, six-membered) vs. pyrrolidine (saturated, five-membered). Pyrrolidine’s ring strain and basicity differ significantly, affecting reactivity and solubility.

- Substituent Protection : TMS groups stabilize ethynyl moieties, whereas 3-ethynyl-3-methylpyrrolidine lacks protection, implying higher reactivity .

Physicochemical Properties

3-Acetylpyridine ():

- Log Kow : 0.92 (moderate hydrophobicity).

- Molecular Weight : 121.14 g/mol.

- Water Solubility : 100 g/L (high).

- Comparison : The ethynyl group in 3-ethynyl-3-methylpyrrolidine likely increases hydrophobicity (higher Log Kow) compared to 3-acetylpyridine, while the methyl group may reduce water solubility .

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Accessibility : The synthesis of 3-ethynyl-3-methylpyrrolidine may face challenges in regioselectivity and alkyne stability, unlike the well-documented coupling reactions for compounds like 13a/b .

- Functional Versatility : The ethynyl group offers superior click chemistry utility compared to acetyl or TMS-protected analogues, though steric hindrance from the methyl group could limit reaction efficiency.

- Biological Relevance : Pyrrolidine derivatives with bulky substituents (e.g., 13a/b) show promise in chiral catalysis, whereas the smaller ethynyl-methyl combination in the target compound may favor pharmacokinetic optimization in drug design.

Notes on Evidence Limitations

The provided evidence lacks direct data on 3-ethynyl-3-methylpyrrolidine, necessitating extrapolation from analogues. Pyridine derivatives dominate the literature, underscoring the need for targeted studies on pyrrolidine-based ethynyl compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.